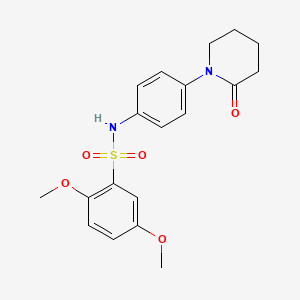
3-溴-2-甲基喹啉-4-酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methylquinolin-4-ol is a heterocyclic compound with the molecular weight of 238.08 . It is also known by its IUPAC name, 3-bromo-2-methyl-4 (1H)-quinolinone .
Synthesis Analysis
The synthesis of 3-Bromo-2-methylquinolin-4-OL and its derivatives has been reported in various studies . For instance, it has been synthesized through the reaction of 6-bromoquinoline with methyl ethyl ketone in the presence of sodium hydroxide. The reaction proceeds via a Mannich-type condensation, yielding a crude product, which is then purified by recrystallization.Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methylquinolin-4-OL can be represented by the InChI code: 1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-2-methylquinolin-4-OL are diverse and depend on the specific conditions and reagents used . For example, it has been reported that quinoline derivatives can undergo various reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
3-Bromo-2-methylquinolin-4-OL is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.科学研究应用
合成和化学性质
- 3-溴-2-甲基喹啉-4-醇的合成可通过多种方法实现。例如,2,2,3-三溴丙醛已用于将多种取代的苯胺转化为 3-溴喹啉-6-醇,这是一种相关化合物 (Lamberth 等人,2014 年)。另一项研究讨论了 2-(4-异丙基噻唑-2-基)-7-甲氧基-8-甲基喹啉-4-醇的合成,这是抗 HCV 药物 simeprevir 的关键中间体,展示了此类化合物在药物化学中的相关性 (An Chenhon,2015 年)。
生物学应用
- 3-溴-2-甲基喹啉-4-醇的一些衍生物已显示出有希望的生物活性。例如,6-溴喹啉-4-醇衍生物的合成因其对产生 ESBL 的大肠杆菌和 MRSA 的抗菌活性而受到探索,突出了这些化合物在解决抗生素耐药性中的潜力 (Arshad 等人,2022 年)。另一项研究重点关注 3-苯基-1-甲基喹啉-2-酮衍生物的抗菌活性,再次强调了喹啉化合物的抗菌潜力 (Elenich 等人,2019 年)。
在药物开发中的应用
- 卤代 4-喹诺酮的合成,包括与 3-溴-2-甲基喹啉-4-醇相关的化合物,因其抗疟疾活性而受到探索,证明了它们在开发抗疟疾治疗中的潜在用途 (Vandekerckhove 等人,2014 年)。此外,一项关于 6-溴-4-碘喹啉的研究,它是生物活性化合物(如 GSK2126458)合成的中间体,突出了这些化合物在药物研究中的重要性 (Wang 等人,2015 年)。
安全和危害
未来方向
Future research on 3-Bromo-2-methylquinolin-4-OL could focus on investigating alternative synthetic methods, elucidating the mechanisms of biological activities, and exploring stable and efficient 3-Bromo-2-methylquinolin-4-OL-based optical and electronic materials. Additionally, the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity could be a promising direction .
属性
IUPAC Name |
3-bromo-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCDXLAFUWPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)
![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)





![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)


![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2695491.png)